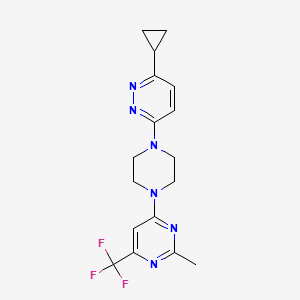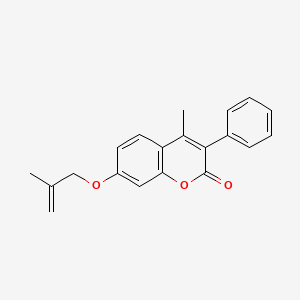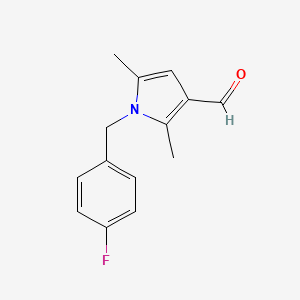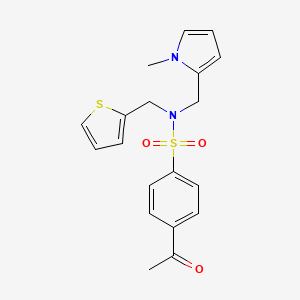![molecular formula C24H27ClN4O4 B2430790 Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252821-10-5](/img/structure/B2430790.png)
Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyridazinone derivative bearing a piperazine moiety . It is related to a class of compounds that have been studied for their inhibitory effects on acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . Inhibition of AChE is a key target in the treatment of Alzheimer’s disease, which is characterized by a decrease in cholinergic transmission .
Synthesis Analysis
The synthesis of similar compounds involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The specific synthesis process for this compound is not available in the retrieved resources.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various methods, including HRMS, IR, 1H and 13C NMR experiments . The compound with the best AChE activity was found to carry a p-methylphenyl group .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- This compound is synthesized through specific protocols and its structure is determined using techniques like HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Chemical Transformations and Derivatives
- It can undergo rearrangements to form derivatives with potential biological applications, as seen in its conversion to methoxy- and cyano- derivatives (Bullock et al., 1972).
Development of New Heterocyclic Compounds
- Utilized as a base for the synthesis of various novel heterocyclic compounds, some of which show promise as COX-1/COX-2 inhibitors with potential analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Applications
- Derivatives of this compound have been synthesized and tested for antimicrobial activities, showing varying degrees of effectiveness against microorganisms (Bektaş et al., 2007).
Thermodynamic Properties
- Studies have focused on understanding its combustion energies, enthalpies of combustion and formation, and other thermodynamic properties, which are vital for its application in various fields (Klachko et al., 2020).
Potential as Antipsychotic Agents
- Some derivatives of this compound have shown potential as antipsychotic agents through their affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antidiabetic Screening
- N-substituted derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, highlighting its potential role in diabetes treatment (Lalpara et al., 2021).
Study of Anticonvulsant Properties
- The crystal structures of certain anticonvulsant enaminones related to this compound have been determined, contributing to the understanding of its potential anticonvulsant applications (Kubicki et al., 2000).
Anticancer and Antimicrobial Potential
- Some derivatives are studied for their anticancer and antimicrobial potential, demonstrating the broad spectrum of this compound’s applications in health and medicine (Sharma et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4/c1-32-19-5-3-4-16(14-19)22-21(23(30)33-2)20(26-24(31)27-22)15-28-10-12-29(13-11-28)18-8-6-17(25)7-9-18/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOWFTMBOGZSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)

![3-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2430713.png)
![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)




![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2430727.png)
![3-[4-(3-Oxobutyl)phenoxy]propanoic acid](/img/structure/B2430729.png)
